molecular formula C14H14O B042549 4-Methylbenzhydrol CAS No. 1517-63-1

4-Methylbenzhydrol

Cat. No.: B042549
CAS No.: 1517-63-1
M. Wt: 198.26 g/mol
InChI Key: IHASOVONMUHDND-UHFFFAOYSA-N
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Description

4-Methylbenzhydrol, also known as (4-methylphenyl)-phenylmethanol, is an organic compound with the molecular formula C14H14O. It is a white crystalline solid characterized by its methyl and phenyl functional groups. This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzhydrol can be synthesized through various methods. One common method involves the reaction between an aryl halide and benzaldehyde. The general procedure includes the use of activated zinc, nickel(II) bromide dimethoxyethane, and a ligand in tetrahydrofuran at 70°C for 24 hours. The target product is then isolated from the reaction mixture by column chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylbenzophenone.

    Reduction: It can be reduced to form 4-methylbenzyl alcohol.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Methylbenzophenone

    Reduction: 4-Methylbenzyl alcohol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-Methylbenzhydrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzhydrol involves its interaction with various molecular targets. It can undergo etherification and reduction reactions, which are crucial in its role as a pharmaceutical intermediate. These reactions suggest that this compound can interact with its targets through etherification and reduction pathways.

Comparison with Similar Compounds

    Benzhydrol: Similar in structure but lacks the methyl group.

    4-Methylbenzyl alcohol: Similar but differs in the position of the hydroxyl group.

    4-Methylbenzophenone: An oxidized form of 4-Methylbenzhydrol.

Uniqueness: this compound is unique due to its specific functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance .

Properties

IUPAC Name

(4-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHASOVONMUHDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871846
Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-63-1
Record name 4-Methylbenzhydrol
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Record name Benzenemethanol, 4-methyl-alpha-phenyl-
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Record name 4-Methylbenzhydrol
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Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
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Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
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Record name α-p-tolylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper describes a greener method for oxidizing alcohols to ketones using hydrogen peroxide. How does 4-Methylbenzhydrol fit into this context?

A1: this compound is a secondary alcohol that can be effectively oxidized to its corresponding ketone, 4-Methylbenzophenone, using the method described in the paper []. This reaction is significant because it utilizes aqueous hydrogen peroxide as the oxidant and avoids the need for harsh organic solvents, making it a more environmentally friendly approach [].

Q2: What are the advantages of using this "green" oxidation method for reactions involving this compound compared to traditional methods?

A2: Traditional oxidation methods often rely on heavy metal catalysts and hazardous organic solvents, posing risks to human health and the environment. The method highlighted in the paper utilizes safer reagents like hydrogen peroxide and minimizes waste by avoiding organic solvents []. This is particularly relevant for reactions involving this compound, as it provides a more sustainable and environmentally responsible way to synthesize 4-Methylbenzophenone, a valuable compound in various applications.

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